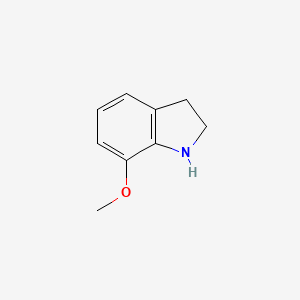

7-METHOXY-2,3-DIHYDRO-1H-INDOLE

Description

Historical Context and Discovery of Indole (B1671886) Derivatives in Medicinal Chemistry

The journey of indole derivatives in medicinal chemistry is a long and storied one, originating with the isolation of indigo (B80030) dye from plants. However, their true impact began with the discovery of indole alkaloids from natural sources, which exhibited a wide range of potent biological activities. dntb.gov.ua This led to extensive research into the synthesis and therapeutic potential of novel indole-based compounds. sci-hub.se Over the years, numerous indole derivatives have been developed and approved as drugs for various diseases, solidifying the indole nucleus as a cornerstone of pharmaceutical research. nih.govbenthamscience.com

Significance of the Indole Framework in Biologically Active Compounds

The indole framework is a common feature in many natural and synthetic molecules with significant biological activity. dntb.gov.uanih.gov Its unique structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, allows it to mimic the structure of peptides and interact with a variety of biological targets, including proteins and enzymes. nih.gov This versatility has led to the development of indole derivatives with a broad spectrum of pharmacological effects, such as anticancer, anti-inflammatory, antiviral, and antidepressant activities. nih.govresearchgate.netchim.it The ability of the indole ring to participate in hydrogen bonding and hydrophobic interactions contributes to its effectiveness as a pharmacophore. researchgate.net

Overview of Research Trajectories for 7-METHOXY-2,3-DIHYDRO-1H-INDOLE and Related Indolines

Research on this compound and other indolines has primarily focused on their utility as synthetic intermediates for more complex molecules, particularly those with potential pharmaceutical applications. The 2,3-dihydro-1H-indole, or indoline (B122111), core is a feature of several biologically active natural products and synthetic compounds. The specific placement of the methoxy (B1213986) group at the 7-position influences the regioselectivity of further chemical modifications, making it a valuable tool for creating diverse molecular libraries. Current research continues to explore new synthetic methods for producing this compound and its derivatives, as well as investigating their potential in various therapeutic areas. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVATPFLTCNUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564695 | |

| Record name | 7-Methoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334986-99-1 | |

| Record name | 7-Methoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 7 Methoxy 2,3 Dihydro 1h Indole

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring

The reactivity of 7-methoxy-2,3-dihydro-1H-indole is characterized by the nucleophilic nature of the nitrogen atom and the activated aromatic ring. The methoxy (B1213986) group at the C7 position is an electron-donating group, which activates the benzene (B151609) ring for electrophilic substitution, while the secondary amine in the dihydro-pyrrole ring is a primary site for nucleophilic attack.

Electrophilic Aromatic Substitution: The methoxy group directs incoming electrophiles primarily to the para position (C4) and ortho position (C6). However, the nitrogen atom's lone pair also activates the ring, influencing the regioselectivity. For instance, electrophilic substitution reactions such as nitration or halogenation tend to yield products substituted at the 5- or 6-position. Palladium-catalyzed C-H olefination of N-Boc-7-methoxyindoline with ethyl acrylate (B77674) has been shown to selectively occur at the C6 position. uva.nl

N-Substitution: The nitrogen atom of the indoline (B122111) ring is nucleophilic and readily undergoes alkylation and acylation reactions. These reactions are fundamental for building more complex molecular architectures. For example, N-acylation is a common step in the synthesis of various derivatives. researchgate.net

Nucleophilic Substitution: While the electron-rich benzene ring is not primed for nucleophilic aromatic substitution, such reactions can be enabled by introducing strong electron-withdrawing groups. For example, a nitro group at the C4 position would increase the ring's susceptibility to nucleophilic attack. Additionally, the methoxy group itself can be replaced in a nucleophilic substitution reaction. Treatment with strong acids like hydrobromic acid (HBr) can cleave the ether bond to produce 7-hydroxy-2,3-dihydro-1H-indole, a valuable precursor for further derivatization. google.mv

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Electrophilic Substitution (Halogenation/Nitration) | Br₂, HNO₃ | Acetic acid or sulfuric acid | 5- or 6-substituted derivatives | |

| C-H Olefination | Ethyl acrylate, Pd(OAc)₂ | Pressure tube, various solvents | C6-olefinated product | uva.nl |

| Nucleophilic Substitution (Ether Cleavage) | Hydrobromic acid (HBr) | Heated at 100°C | 7-Hydroxy-2,3-dihydro-1H-indole | google.mv |

Oxidation and Reduction Pathways

The "2,3-dihydro" nature of the compound defines its primary redox chemistry. Oxidation restores the aromaticity of the pyrrole (B145914) ring, while reduction can saturate the benzene ring.

Oxidation: The most prominent oxidation pathway for this compound is dehydrogenation to form its fully aromatic counterpart, 7-methoxy-1H-indole. This aromatization can be achieved using various reagents, such as palladium on carbon (Pd/C) with a hydrogen acceptor or under thermal conditions. More aggressive oxidation, for instance with potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can lead to the oxidative cleavage of the C2-C3 single bond, resulting in the formation of 7-methoxy-1H-indole-2,3-dione (7-methoxyisatin).

Reduction: While the 2,3-dihydro-pyrrole ring is already saturated, the benzenoid ring can be further reduced under specific conditions. High-pressure hydrogenation using catalysts like Raney nickel can saturate the aromatic ring, yielding a fully saturated 7-methoxyindoline derivative. This can enhance properties like solubility for certain biological studies. More commonly, reduction methods are employed on substituted derivatives. For example, N-protected 7-halo-1H-indoles can be reduced to the corresponding 2,3-dihydroindole derivatives using ammonium (B1175870) formate (B1220265) and Pd/C.

| Pathway | Reagents | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Dehydrogenation (Aromatization) | Palladium on carbon (Pd/C), O₂/air | Thermal or catalytic | 7-Methoxy-1H-indole | |

| Side-Chain Oxidation | Potassium permanganate (KMnO₄) | Acidic/neutral media, 60°C | 7-Methoxy-1H-indole-2,3-dione | |

| Ring Saturation | H₂ with Raney Nickel | High pressure, 50-80°C | Fully saturated 7-methoxyindoline |

Cyclization and Ring Expansion Reactions

The 7-methoxyindoline framework can be a participant in or a product of various cyclization reactions. These reactions are crucial for accessing more complex, often polycyclic, systems.

One common strategy is the Fischer-Indole synthesis, which can be used to generate indole scaffolds that are subsequently reduced to indolines. For example, the reaction of (2-methoxyphenyl)hydrazine (B95994) hydrochloride with an aldehyde, followed by acid-catalyzed cyclization and reduction with sodium borohydride, can yield 7-methoxyindoline derivatives. google.com Cyclization can also be achieved through palladium-catalyzed reactions. For instance, N-acylated 2-aminobenzophenones can be prepared and subsequently cyclized using a strong base like potassium tert-butoxide (KOtBu) to form quinoline-2-one cores, demonstrating the versatility of amine derivatives in cyclization schemes. uva.nl In another example, cyclization of certain intermediates with formamide, followed by Suzuki coupling, can lead to biaryl structures. google.com

Derivatization Strategies for Medicinal Chemistry Applications

This compound is a key building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds. Its derivatization allows for the fine-tuning of properties to enhance interaction with biological targets.

A primary derivatization strategy involves functionalization at the nitrogen atom. N-alkylation or N-acylation introduces substituents that can modulate the molecule's steric and electronic profile. For example, after cleaving the methoxy group to a hydroxyl group, the resulting 7-hydroxyindoline can be N-alkylated to synthesize antagonists for the P2Y1 receptor, which have potential applications in antithrombotic therapy. google.mv

The aromatic ring is another key site for derivatization. Suzuki coupling reactions are a powerful tool used to introduce aryl or heteroaryl groups. For instance, 7-methoxyindoline-2,3-dione (B187970) can be coupled with various boronic acids in the presence of a palladium catalyst to create new carbon-carbon bonds, forming complex biaryl structures that are investigated as COMT inhibitors for neurological conditions. google.comgoogleapis.com

Furthermore, the dihydroindole core itself is a feature in pharmacologically active molecules. For example, it is a core component of certain alkaloids like aspidospermine. researchgate.net The ability to readily oxidize the dihydroindole to the corresponding indole allows access to another class of bioactive compounds. researchgate.net These derivatization strategies highlight the compound's role as a versatile scaffold for generating diverse molecular libraries for drug discovery.

Biological Activities and Pharmacological Potential

Broad Spectrum Biological Activities of Indole (B1671886) and Dihydroindole Derivatives

The indole scaffold is considered a "privileged" structure in drug discovery due to its ability to interact with a multitude of biological targets. nih.govresearchgate.net This versatility has led to the development of a wide range of drugs for various diseases. nih.govresearchgate.net Indole derivatives are integral to many pharmaceuticals and natural products, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. ymerdigital.comnih.govnih.gov The chemical reactivity of the indole ring allows for extensive modifications, enabling the fine-tuning of its pharmacological properties. ymerdigital.commdpi.com

Dihydroindole derivatives, which have a partially saturated pyrrole (B145914) ring, possess distinct electronic and steric properties compared to their fully aromatic indole counterparts. This structural alteration can influence their biological activity, leading to unique therapeutic potentials. The indole framework is a common feature in many natural alkaloids and has been a focal point for synthetic chemists aiming to create novel therapeutic agents. ymerdigital.commdpi.com

Specific Biological Activities of 7-METHOXY-2,3-DIHYDRO-1H-INDOLE and its Analogs

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Its structure, featuring a methoxy (B1213986) group at the 7-position, enhances its solubility and reactivity, making it a valuable building block in medicinal chemistry. chemimpex.com

Anti-inflammatory Properties and Mechanisms

Indole derivatives have a well-established history in the management of inflammation. nih.gov The non-steroidal anti-inflammatory drug (NSAID) Indomethacin, for instance, contains an indole core and functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis. nih.gov Research into novel indole derivatives has identified compounds that modulate key inflammatory pathways like NF-κB and COX-2. nih.gov

While direct studies on the anti-inflammatory properties of this compound are not extensively detailed in the provided results, its role as a precursor for compounds with potential anti-inflammatory effects is noted. chemimpex.com The broader class of indole derivatives has shown significant promise in this area. For example, certain synthetic indole derivatives have demonstrated potent anti-inflammatory effects in animal models, such as carrageenan-induced paw edema. nih.gov The mechanism often involves the inhibition of pro-inflammatory mediators. nih.govmdpi.com

Analgesic Effects and Related Studies

The analgesic potential of indole derivatives is closely linked to their anti-inflammatory properties. ymerdigital.com By mitigating inflammation, these compounds can effectively reduce pain. Studies on various synthetic indole derivatives have confirmed their analgesic capabilities. nih.gov For instance, in hot plate tests, certain indole compounds have been shown to increase the pain threshold in animals. nih.gov

The compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, which shares a methoxy-substituted aromatic ring system, has demonstrated significant analgesic effects in animal models, surpassing the efficacy of conventional analgesics like metamizole (B1201355) sodium and acetylsalicylic acid in some tests. biomedpharmajournal.org This suggests that the methoxy substitution pattern on a heterocyclic core can contribute to potent analgesic activity.

Potential in Neurological Disorders

The indole scaffold is of significant interest in the development of treatments for neurological disorders. chemimpex.com This is due in part to the structural resemblance of indole to endogenous signaling molecules like serotonin (B10506). frontiersin.org

The indole nucleus is a key feature in many antidepressant drugs. frontiersin.org The neurotransmitter serotonin, which plays a crucial role in mood regulation, is itself an indole derivative. frontiersin.org Consequently, many synthetic efforts have focused on creating indole-based compounds with antidepressant potential. nih.govnih.gov

A study on 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a compound with a methoxy-substituted tetrahydroisoquinoline core, demonstrated significant antidepressant-like activity in animal models. nih.gov This compound was found to modulate the levels of key neurotransmitters, including norepinephrine, serotonin, and dopamine (B1211576), in the brain. nih.gov This provides indirect evidence for the potential of the 7-methoxy-substituted heterocyclic scaffold in the development of novel antidepressants.

Neuroprotection is another promising area for indole derivatives. nih.gov Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases. nih.govresearchgate.net Indole compounds, including those with methoxy substitutions, have been investigated for their antioxidant and neuroprotective properties. nih.govresearchgate.netmdpi.com

In one study, derivatives of stobadine, a pyridoindole, with a methoxy group at the 8-position (para to the indole nitrogen) showed enhanced antioxidant activity compared to the parent compound. nih.gov This was attributed to the electron-donating nature of the methoxy group, which helps to delocalize electron density and stabilize the molecule during redox reactions. nih.gov Furthermore, new indole-3-propionic acid and 5-methoxy-indole carboxylic acid derived hydrazone hybrids have shown strong neuroprotective and antioxidant activities in cellular models of oxidative stress. researchgate.netmdpi.com These findings underscore the potential of methoxy-substituted indoles, including this compound, as scaffolds for the development of neuroprotective agents. nih.govresearchgate.netmdpi.com

Interactive Data Tables

Table 1: Selected Biological Activities of Indole Derivatives

| Compound/Class | Biological Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Indomethacin | Anti-inflammatory | Inhibits cyclooxygenase (COX) enzymes. nih.gov | nih.gov |

| Synthetic Indole Derivatives | Anti-inflammatory, Analgesic | Reduced paw edema and increased pain threshold in animal models. nih.gov | nih.gov |

| 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol | Antidepressant | Modulated levels of norepinephrine, serotonin, and dopamine in the brain. nih.gov | nih.gov |

| Methoxy-substituted Stobadine Derivatives | Neuroprotective, Antioxidant | Enhanced antioxidant activity compared to the parent compound. nih.gov | nih.gov |

Melatonin (B1676174) Receptor Binding Affinity and Ligand Development

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone that regulates circadian rhythms through its interaction with melatonin receptors MT1 and MT2. mdpi.com The development of ligands with high affinity and selectivity for these receptors is a key area of research for treating sleep disorders, mood disorders, and even cancer. nih.gov

Structure-activity relationship studies have revealed that the position of the methoxy group on the indole ring is critical for receptor binding. The 5-methoxy group, present in melatonin itself, is considered optimal for high-affinity interaction. nih.gov Research into melatonin analogues has shown that moving the methoxy group to other positions, including position 7, results in reduced binding affinity for melatonin receptors. researchgate.net Specifically, 7-methoxymelatonin was found to have a significantly lower affinity for both MT1 and MT2 receptors compared to melatonin. researchgate.net This suggests that while the 7-methoxy-indole scaffold is of interest, its direct application in high-affinity melatonin receptor agonists is limited, though it may serve as a foundational structure for developing ligands with different selectivity profiles, such as antagonists or allosteric modulators. researchgate.net

Anticancer and Antitumor Properties

The indole framework is integral to the development of new pharmaceuticals, particularly in the realm of cancer therapies. bayburt.edu.tr While research on this compound as a standalone agent is limited, the 7-methoxy-indole moiety is a crucial component in a number of synthetic derivatives designed as potent anticancer agents. nih.govnih.gov

Derivatives featuring a 7-methoxy-indole core have demonstrated significant antiproliferative activity. In one study, a series of novel 2-phenylindoles bearing a methoxy substituent at positions 4 through 7 were designed as potential anticancer agents. nih.gov A compound from this series, featuring a methoxy group, proved to be a potent inhibitor of cancer cell growth, including against multi-drug-resistant cell lines like NCI/ADR-RES. nih.gov Another study on methoxy-substituted 3-formyl-2-phenylindoles found that these compounds exhibited cytostatic activity against human breast cancer cells (MDA-MB 231 and MCF-7), with the most active derivative showing an IC50 value as low as 35 nM. nih.gov

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Methoxy-substituted 2-phenylindole (B188600) | MCF-7 (Breast Carcinoma) | Potent Inhibition | nih.gov |

| Methoxy-substituted 2-phenylindole | NCI/ADR-RES (Multi-drug resistant) | Strong Inhibition | nih.gov |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (3e) | MDA-MB 231 / MCF-7 (Breast Cancer) | 35 nM | nih.gov |

| 7-heterocyclyl-1H-indole derivative (1k) | MCF-7 (Breast Cancer) | 4.5 ± 1 nM | nih.gov |

A primary mechanism by which many anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis. nih.gov For the novel 2-phenylindole derivatives with methoxy substitutions, potent inhibition of cancer cell growth was linked to the ability to arrest the cell cycle in the G2/M phase. nih.gov This mitotic arrest was shown to be stable and was subsequently followed by cell death, a hallmark of apoptosis-inducing agents. nih.gov Further studies on other indole-based compounds that inhibit tubulin have confirmed that this mechanism typically leads to apoptosis, often involving the activation of caspases, the key executioners of the apoptotic program. researchgate.netnih.govresearchgate.net

Microtubules, dynamic polymers of α,β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.gov The indole skeleton has been widely used to develop tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, disrupting microtubule dynamics and leading to mitotic arrest and cell death. nih.govnih.gov

Research has specifically highlighted the potential of 7-substituted indoles in this class. A study focused on designing new 2-phenylindole derivatives explored substitutions at positions 4 through 7 of the indole ring. nih.gov Compounds from this series, which include molecules with a 7-methoxy group, were found to be potent inhibitors of tubulin polymerization. nih.gov Another investigation into 3-formyl-2-phenylindoles also identified methoxy-substituted derivatives as effective agents that disrupt microtubule assembly, binding to the colchicine site on tubulin. nih.gov Similarly, a review of indole-based tubulin inhibitors noted that 6- and 7-heterocyclyl-1H-indole derivatives displayed potent inhibition of tubulin polymerization, with one such compound having an IC50 value of 0.58 µM. nih.gov

A significant number of tubulin inhibitors that bind to the colchicine site also function as vascular disrupting agents (VDAs). tandfonline.comnih.goveurekaselect.com These agents selectively target and destroy the established blood vessels within a tumor, leading to a rapid shutdown of blood supply and subsequent tumor necrosis. eurekaselect.comresearchgate.netstorkapp.me This antivascular approach is distinct from anti-angiogenesis, which aims to prevent the formation of new blood vessels. eurekaselect.com Given that the potent anticancer activity of the 7-methoxy-indole-containing derivatives is attributed to their ability to inhibit tubulin polymerization at the colchicine site, they represent promising candidates for development as VDAs. nih.govnih.govnih.gov

Antimicrobial Properties

The indole scaffold is a recurring motif in compounds with significant antimicrobial activity. ajrconline.orgscirp.org While direct studies on the antimicrobial effects of this compound are not extensively documented, research on related structures indicates that the presence and position of a methoxy group can be beneficial for activity.

For instance, studies on indole-triazole derivatives have shown that methoxy substitution can enhance antimicrobial effects. nih.gov These compounds have demonstrated a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against various microorganisms, including MRSA and Candida krusei. nih.gov In another study, the related compound 6-methoxy-1H-indole-2-carboxylic acid, isolated from Bacillus toyonensis, showed promising antifungal activity against Candida albicans. nih.gov Furthermore, research on other indole derivatives has found that substitutions at the 7-position can contribute to potent antimicrobial and antibiofilm activity, with 7-hydroxyindole (B18039) being particularly effective against extensively drug-resistant Acinetobacter baumannii. nih.gov While these findings pertain to more complex derivatives, they underscore the potential of the 7-substituted indole core as a valuable pharmacophore in the design of new antimicrobial agents.

Antibacterial Activity (Gram-positive and Gram-negative)

The indole ring system is a key component in the development of new antibacterial agents, particularly in the face of rising antimicrobial resistance. nih.govnih.gov Studies on various indole derivatives have demonstrated their potential against both Gram-positive and Gram-negative bacteria. The presence of an indole nucleus is considered advantageous for developing novel treatments against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Research into novel indole-based derivatives continues to yield compounds with significant antibacterial properties. For instance, certain indole-thiadiazole and indole-triazole derivatives have shown notable efficacy. Specifically, an indole-triazole derivative, compound 3d in one study, was identified as a promising lead for both antibacterial and antifungal applications, exhibiting a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against S. aureus. nih.gov Similarly, quinoline (B57606) derivatives bearing a methoxy group have also been synthesized and tested, with some compounds showing potent activity against S. aureus, B. subtilis, and E. coli when compared to standard antibiotics like ampicillin. researchgate.net The ongoing investigation into these scaffolds highlights their importance in addressing the challenge of bacterial resistance. journal-jop.org

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 | nih.gov |

| Indole-triazole derivative (3d) | S. aureus | 6.25 | nih.gov |

| 8-Methoxy-quinoline derivative (10) | S. aureus | 3.125 | researchgate.net |

| 8-Methoxy-quinoline derivative (11) | B. subtilis | 6.25 | researchgate.net |

| 8-Methoxy-quinoline derivative (16) | E. coli | 6.25 | researchgate.net |

Antifungal Activity

The development of new antifungal agents is crucial, particularly with the rise of resistant fungal pathogens like Candida krusei. nih.gov Indole derivatives have emerged as a promising class of compounds in this area. Methoxycamalexins, which are derivatives of the phytoalexin camalexin (B168466) containing an indole scaffold, have been investigated for their antifungal properties. Studies have shown that monomethoxycamalexins are generally more potent antifungal agents than their dimethoxy counterparts. nih.gov

Furthermore, research on indole derivatives incorporating 1,2,4-triazole (B32235) moieties has revealed significant antifungal potential. Several of these hybrid molecules demonstrated excellent activity against C. krusei and moderate activity against Candida albicans, with some compounds exhibiting MIC values as low as 3.125 µg/mL. nih.gov These findings suggest that the indole-triazole scaffold is a valuable starting point for the development of more effective antifungal drugs. nih.gov

Table 2: Antifungal Activity of Selected Indole-Triazole Derivatives against Candida Species

| Compound Class | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Indole-Triazole Derivatives (e.g., 2b-d, 3b-d) | C. albicans | 3.125 | nih.gov |

| Indole-Triazole Derivatives (general) | C. krusei | Promising activity | nih.gov |

| Monomethoxycamalexins | Fungal pathogens | Stronger than dimethoxy derivatives | nih.gov |

Antiviral Activity, including Anti-HIV

The indole and isoindoline (B1297411) frameworks are present in many compounds exhibiting a broad spectrum of antiviral activities, including against HIV, Respiratory Syncytial Virus (RSV), and coronaviruses. jmchemsci.comnih.govresearchgate.net For instance, certain unsymmetrical methylene (B1212753) derivatives of indole have demonstrated significant activity against RSV and moderate activity against HIV-1. nih.gov The isoindole scaffold, in particular, has been the subject of reviews highlighting its potential in antiviral drug development. jmchemsci.comresearchgate.net

More recently, a water-soluble derivative of 5-methoxyindole-3-carboxylic acid was identified as having a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov This compound, at a concentration of 52.0 μM, completely inhibited the replication of the virus, showcasing a high selectivity index and suggesting its potential for further development as an anti-COVID-19 therapeutic. nih.gov The antiviral potential of indole alkaloids has also been noted against alphaviruses, with some derivatives showing promise as HIV entry inhibitors. mdpi.com

Antioxidant Activity

Oxidative stress is implicated in a wide range of chronic diseases, making the development of effective antioxidant compounds a significant therapeutic goal. nih.govresearchgate.net Indole derivatives are among the heterocyclic systems that have shown promise as antioxidants. The antioxidant capacity of these compounds is often attributed to mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET), where the heterocyclic nitrogen atom of the indole ring plays an active role. nih.gov

Studies on various substituted indole derivatives have demonstrated their antioxidant potential. For example, piperazine-substituted 5-methoxy-indole derivatives have shown notable DPPH free radical scavenging activity. jrespharm.com Research on C-3 substituted indoles also found that derivatives with a pyrrolidinedithiocarbamate moiety were particularly effective radical scavengers and Fe³⁺ reducers. nih.gov Furthermore, some newly synthesized 3-substituted-2-oxindoles (isatin derivatives) have exhibited substantial antioxidant activity at low concentrations, suggesting that the oxindole (B195798) nucleus possesses moderate to good free-radical scavenging capabilities. nih.gov

Table 3: Antioxidant Activity of Selected Indole Derivatives

| Compound Type | Assay | Result | Reference |

|---|---|---|---|

| Piperazine substituted 5-methoxy-indole (Cmpd 11) | DPPH Scavenging | 85.63% activity | jrespharm.com |

| C-3 substituted indole (Cmpd 12) | DPPH Scavenging | 38% activity | nih.gov |

| 5-halogenated 3-aroyl methylene indol-2-ones | DPPH Scavenging | Good activity at 20-25 μg/ml | nih.gov |

Anticholinesterase Activity

Inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing Alzheimer's disease. nih.govmdpi.com The core structures of many cholinesterase inhibitors are based on heterocyclic scaffolds. While direct studies on this compound are scarce, research on related structures indicates the potential of methoxy-substituted compounds in this domain.

For example, studies on terpenoids have suggested that the presence of a methoxy group can enhance AChE inhibitory activity. nih.gov In the design of novel inhibitors, various heterocyclic cores are utilized. Benzothiazolone derivatives have been synthesized and evaluated, with some compounds showing potent inhibition of BChE. mdpi.com Similarly, a series of isoindolin-1,3-dione-based acetohydrazides were designed as molecular hybrids and exhibited remarkable potency against AChE, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov These studies underscore the importance of heterocyclic structures in designing new cholinesterase inhibitors.

Anti-diabetic Activity

Indole derivatives have been investigated for their potential in managing diabetes. nih.gov A notable example is 5-Methoxyindole-2-carboxylic acid (MICA), a compound that has been studied for its potent hypoglycemic effects, which are attributed to the inhibition of hepatic gluconeogenesis. nih.govnih.gov Although early studies in the mid-20th century showed promise, the full potential of MICA as an antidiabetic agent is being revisited for comprehensive re-exploration in various modern diabetes models. nih.gov

While one study using ZSF1 diabetic rats did not find a significant anti-diabetic effect of MICA under the tested conditions, the authors suggested further investigation is warranted. nih.gov Separately, other methoxy-containing structures, like 4-methoxychalcone, have demonstrated antihyperglycemic activity in mouse models of diabetes induced by streptozotocin. mdpi.com This compound was found to inhibit the α-glucosidase enzyme and attenuate the rise in blood glucose after a glucose challenge, indicating that methoxy-substituted scaffolds continue to be of interest in the search for new anti-diabetic drugs. mdpi.com

Anti-malarial Activity

The urgent need for new antimalarial drugs to combat resistance has driven research into diverse chemical scaffolds. Methoxy-substituted heterocyclic compounds have featured in this research. For example, a methoxyamino chalcone (B49325) derivative was shown to have antimalarial potency comparable to that of iron chelators. nih.gov

Immunomodulatory Effects

While direct studies on the immunomodulatory effects of this compound itself are not extensively documented in the provided search results, the broader class of indole derivatives has been associated with modulation of the immune system. For instance, melatonin, a well-known indoleamine, and its analogs are recognized for their effects on the immune system. nih.gov Given that this compound shares a core structural motif with such compounds, it is plausible that its derivatives could also exhibit immunomodulatory properties. Further research is necessary to specifically elucidate the effects of this compound derivatives on immune cells and pathways.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into optimizing their pharmacological properties.

Influence of Methoxy Group Position on Biological Activity

The position of the methoxy group on the indole ring significantly impacts the biological activity of the resulting derivatives. In a study on tetrahydro-γ-carboline derivatives, replacing an 8-methoxy group with a hydrogen atom or a methyl group led to a retention of efficacy, with the hydrogen-substituted analog showing a slight increase in potency. acs.org This suggests that while the methoxy group can influence activity, its presence at certain positions may not be essential for the primary biological effect. The methoxy group in 7-methoxyindole (B1360046) directs electrophilic substitution to the C5 position, which can alter the regioselectivity of reactions compared to the dihydroindole form. Furthermore, the presence of a methoxy group has been shown to enhance the cytotoxicity of indole derivatives against certain cancer cell lines.

Role of Substituents in Modulating Target Affinity and Selectivity

The type and position of substituents on the this compound scaffold are critical in determining the molecule's affinity and selectivity for its biological targets. mdpi.com SAR studies on various indole derivatives have demonstrated that modifications at different positions of the indole ring can lead to significant changes in activity. For instance, in a series of HIV-1 fusion inhibitors, the linkage between two indole rings (B and C) was found to be crucial for activity, with the 6-6' linkage showing the highest potency. nih.gov Similarly, for 7-azaindole (B17877) derivatives, substitutions at the N1, C3, and C5 positions are particularly important for their anticancer activity. nih.gov The introduction of different functional groups, such as alkyl, aryl carboxamide, or heterocyclic rings, has been a successful strategy for developing novel and potent bioactive molecules. nih.gov

Conformational Bias and Hydrogen Bonding in Pharmacophore Design

The three-dimensional conformation and the potential for hydrogen bonding are key considerations in the design of pharmacophores based on the this compound structure. The ability of a molecule to adopt a specific conformation to fit into a biological target's binding site is crucial for its activity. Hydrogen bonding plays a significant role in stabilizing the ligand-receptor complex. In the design of microporous hydrogen-bonded organic frameworks, 7-azaindole has been utilized as a building block due to its complementary N-H···N hydrogen bonding sites. nih.gov This principle of directed hydrogen bonding is also fundamental in drug design, where the strategic placement of hydrogen bond donors and acceptors can enhance binding affinity and selectivity.

Mechanisms of Action at the Molecular Level

Enzyme Inhibition and Modulation

The this compound scaffold is a key component in the development of various enzyme inhibitors. While research on the specific inhibitory actions of the parent compound is still emerging, studies on its derivatives have provided significant insights into its potential.

Derivatives of 2,3-dihydroindole are being investigated as potential selective serotonin reuptake inhibitors (SSRIs), suggesting an interaction with the serotonin transporter protein which would classify them as enzyme modulators. The indole structure itself is a core feature in many bioactive molecules, and modifications such as the methoxy group and the dihydro-saturation influence its enzymatic interactions.

In a broader context, the related compound, 7-methoxy-1H-indole, has been found to interact with cytochrome P450 enzymes. chemicalbook.com Furthermore, heterocyclic dienones containing an indole moiety have demonstrated potent and selective inhibitory activity against monoamine oxidase B (MAO-B), an enzyme crucial in the metabolism of neurotransmitters. nih.gov For instance, certain indole-based dienone derivatives exhibit high selectivity for MAO-B, with IC₅₀ values in the low micromolar to nanomolar range. nih.gov One such derivative, compound CD14, which incorporates a methoxy group, showed a significant inhibitory potential for MAO-B. nih.gov Another related compound, 7-methoxy-1H-indazole, has been identified as an inhibitor of neuronal nitric oxide synthase. nih.gov

Table 1: MAO-B Inhibition by Indole-based Dienone Derivatives

| Compound | MAO-B IC₅₀ (μM) | Selectivity Index (SI) for MAO-B |

|---|---|---|

| CD11 | 0.063 ± 0.001 | 104.44 |

| CD13 | 0.136 ± 0.008 | >294.12 |

| CD14 | 0.036 ± 0.008 | 376.66 |

| CD15 | 0.095 ± 0.006 | 224.44 |

| CD16 | 0.099 ± 0.02 | 248.28 |

Data sourced from a study on heterocyclic conjugated dienones. The compounds are complex derivatives of indole. nih.gov

Receptor Interaction and Ligand Binding

The this compound structure is a promising scaffold for ligands targeting various receptors, particularly those involved in neurological processes.

Melatonin Receptors: Research has indicated that this compound and its derivatives are of interest for their potential interaction with melatonin receptors. mdpi.com Melatonin receptors, primarily MT1 and MT2, are G-protein coupled receptors that mediate the effects of the neurohormone melatonin, which regulates circadian rhythms and possesses neuroprotective properties. mdpi.comnih.gov The development of new 2,3-dihydroindole derivatives is considered a promising strategy for creating novel melatonin receptor ligands. mdpi.com The structural similarity of these compounds to melatonin (N-acetyl-5-methoxytryptamine) underpins this area of investigation. mdpi.comnih.gov

Serotonin Receptors: The indole core is structurally analogous to serotonin, suggesting that its derivatives may interact with serotonin (5-HT) receptors. wikipedia.org Tryptamine-based compounds, which share the indole ring system, are known to bind to several serotonin receptors, including 5-HT₁A, 5-HT₂A, and 5-HT₂C. wikipedia.org The serotonin 7 receptor (5-HT₇R) is another potential target. Activation of 5-HT₇R has been shown to modulate neuronal morphology and plasticity, and selective agonists for this receptor can enhance neurite outgrowth. nih.gov This suggests that this compound derivatives could have a role in modulating structural plasticity in the brain. nih.gov

Interaction with Cellular Processes

The pharmacological potential of this compound also extends to its influence on fundamental cellular processes, including DNA interaction and cytotoxicity, which are critical in anticancer research.

DNA Interaction and Cytotoxicity: The presence of a methoxy group at the 7-position of the indole ring is thought to influence the molecule's DNA binding affinity and selectivity. This interaction can lead to enhanced cytotoxicity against certain cancer cell lines. For example, derivatives of 2,3-dihydroindole have demonstrated significant cytotoxic effects against various cancer cell lines, including those of the lung and breast, with IC₅₀ values reported to be in the low micromolar range.

The related aromatic compound, 7-methoxy-1H-indole, has been shown to inhibit the growth of tumor cells and interfere with both bacterial and mammalian protein synthesis. biosynth.com This activity is attributed to its ability to bind to the N7 atom of adenine (B156593) in DNA, thereby inhibiting DNA replication through the obstruction of DNA polymerase. biosynth.com

Table 2: Investigated Biological Activities of Methoxyindole Scaffolds

| Biological Process | Compound Class | Observed Effect | Potential Application |

|---|---|---|---|

| Enzyme Inhibition | Indole-based Dienones | Potent and selective inhibition of MAO-B. nih.gov | Neurodegenerative Diseases |

| Receptor Binding | 2,3-Dihydroindole Derivatives | Promising candidates for melatonin receptor ligands. mdpi.com | Sleep Disorders, Neuroprotection |

| DNA Interaction | 7-Methoxy-1H-indole | Binds to DNA, inhibiting replication and protein synthesis. biosynth.com | Anticancer Therapy |

| Cytotoxicity | 2,3-Dihydroindole Derivatives | Cytotoxic effects against various cancer cell lines. | Anticancer Therapy |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and properties of molecules. asianpubs.org DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost. youtube.com For more complex phenomena, such as electronic excited states, Time-Dependent DFT (TD-DFT) is employed. aip.org

Geometry Optimization and Molecular Structure

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. youtube.com This is a crucial first step in most computational studies. For 7-methoxy-2,3-dihydro-1H-indole, the structure consists of a benzene (B151609) ring fused to a dihydropyrrole ring, with a methoxy (B1213986) group (-OCH₃) attached at position 7.

The table below shows representative optimized geometric parameters for the parent indole (B1671886) molecule, calculated using DFT, to provide a contextual example of the data obtained from such a study.

Table 1: Exemplary Calculated Geometric Parameters for Indole (Parent Molecule)

| Parameter | Bond/Angle | Value (Å or °) |

|---|---|---|

| Bond Length | C2-C3 | 1.38 |

| C3-C3a | 1.45 | |

| N1-C2 | 1.37 | |

| N1-C7a | 1.39 | |

| Bond Angle | C2-N1-C7a | 109.5 |

| N1-C2-C3 | 110.8 | |

| C2-C3-C3a | 107.2 |

Note: These values are for the parent indole molecule and serve as an illustrative example. Actual values for this compound would be influenced by the methoxy group and the saturation at the 2,3-positions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. malayajournal.org A smaller gap suggests higher reactivity and easier electronic transitions. youtube.com

Specific HOMO-LUMO energy values for this compound are not documented in the searched literature. However, analysis of related indole derivatives via DFT provides insight into the expected electronic characteristics. The methoxy group (-OCH₃) is an electron-donating group, which would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted indoline (B122111). Computational studies on various substituted indoles confirm that substituents significantly modulate the FMO energies and the energy gap. aip.orgresearchgate.net

Table 2: Comparative HOMO-LUMO Energy Data for Various Indole Derivatives (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Thiazole Derivative (1A) | -5.5293 | -0.8302 | 4.6991 | irjweb.com |

| Imidazole Derivative (FDI) | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| Thieno[2,3-b]indole Derivative (SM4) | -4.512 | - | 1.91 | researchgate.net |

| Ir(III) Complex (fac-TzDm) | -5.32 | -2.02 | 3.31 | acs.org |

Note: This table presents data for various heterocyclic compounds to illustrate the typical range of FMO energies and gaps. These are not values for this compound.

Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deucsb.edu The MESP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com

For this compound, an MESP analysis would be expected to show regions of high electron density (negative potential) around the electronegative nitrogen and oxygen atoms. These sites would be the most likely points for hydrogen bonding and electrophilic interactions. thaiscience.info The hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential, making it a hydrogen bond donor site. Computational studies on other indole derivatives confirm that MESP maps are crucial for identifying these reactive sites and understanding intermolecular interactions. nih.gov

Atomic Charge Distribution

The distribution of electron density among the atoms in a molecule can be quantified by calculating partial atomic charges. One common method is the Mulliken population analysis, which partitions the total electron population among the different atoms based on the molecular orbitals. niscpr.res.inyoutube.com Although known to be dependent on the basis set used, Mulliken charges provide a useful qualitative picture of the charge distribution. youtube.comresearchgate.net

A Mulliken charge analysis for this compound has not been specifically reported. However, such a calculation would quantify the electron-donating effect of the methoxy group on the aromatic ring and highlight the negative charges on the nitrogen and oxygen atoms due to their high electronegativity. irjweb.com This information is critical for understanding the molecule's dipole moment and its interaction with other polar molecules or receptor sites. niscpr.res.in

Thermochemical Properties

Quantum chemical calculations can be used to predict various thermochemical properties of molecules, such as the standard molar enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp°). hbku.edu.qaacs.orgacs.org This data is essential for understanding the thermodynamics of chemical reactions, including synthesis and dehydrogenation processes. researchgate.net

While specific calculated thermochemical values for this compound are not available, studies on indole and its derivatives have demonstrated the utility of these calculations. For example, the thermochemical properties of indoline and methylindoline have been determined to assess their potential as liquid organic hydrogen carriers (LOHCs). hbku.edu.qaacs.orgacs.org These studies show that partially hydrogenated indoles, like indoline, tend to dehydrogenate readily, a process whose thermodynamics can be precisely modeled. hbku.edu.qaacs.org

Table 3: Exemplary Experimental and Calculated Thermochemical Data for Indole and Indoline

| Compound | Property | Value | Unit | Reference |

|---|---|---|---|---|

| Indole (crystal) | Standard Molar Enthalpy of Formation (gas) | 162.5 ± 2.4 | kJ·mol⁻¹ | acs.org |

| Indoline (liquid) | Standard Molar Enthalpy of Formation (gas) | 92.0 | kJ·mol⁻¹ | acs.org |

| 2-Methylindoline | Enthalpy of Dehydrogenation (liquid) | +55.6 | kJ·mol⁻¹ per H₂ | researchgate.net |

Note: This table provides context on the type of thermochemical data available for related indole compounds.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational techniques used in drug discovery to predict and analyze how a ligand (like this compound) interacts with a biological target, typically a protein receptor.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling numerous conformations and scoring them based on binding energy. This method is instrumental in screening virtual libraries of compounds and identifying potential drug candidates. The indole scaffold is a common feature in many biologically active molecules, and various indole derivatives have been the subject of docking studies against targets like the serotonin (B10506) transporter (SERT), D2 receptor, and cyclooxygenase-2 (COX-2). nih.govnih.govnih.gov For instance, docking studies on indole derivatives targeting serotonin receptors have shown that a key interaction often involves an electrostatic bond between a protonatable nitrogen atom in the ligand and a conserved aspartate residue (Asp 3.32) in the receptor's binding pocket. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, simulating the movements of atoms and molecules over time. These simulations are used to assess the stability of the docked pose, analyze conformational changes, and calculate binding free energies more accurately than docking alone. MD simulations of indole derivatives bound to their protein targets have been used to confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, observed in docking studies.

While specific docking or MD simulation studies featuring this compound were not found in the reviewed literature, its structural similarity to other known bioactive indoles suggests it could be a valuable candidate for such computational screening against various neurological or inflammatory targets.

Ligand-Protein Interaction Analysis

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This analysis reveals crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.

For instance, in studies involving indole derivatives, docking simulations have been employed to understand their binding modes within the active sites of various enzymes and receptors. nih.gov While specific docking studies for this compound are not extensively detailed in the provided results, the general principles of ligand-protein interaction analysis for related indole structures are well-established. For example, the nitrogen atom of the indole ring can act as a hydrogen bond donor or acceptor, a feature that is critical for its interaction with protein residues. nih.gov The methoxy group at the 7-position can also influence binding by participating in hydrophobic interactions or by altering the electronic properties of the indole ring system.

In a broader context, studies on 7-azaindole (B17877) derivatives, which share a similar bicyclic core, have shown how specific interactions contribute to their biological activity. For example, the 7-azaindole hydrogen has been observed to form hydrogen bonds with backbone atoms of target proteins, while the aromatic ring system engages in pi-pi stacking interactions with aromatic amino acid residues like tyrosine. nih.gov These types of interactions are also anticipated to be important for the binding of this compound derivatives.

Binding Affinity Predictions

Beyond just predicting the binding pose, computational methods can also estimate the binding affinity, often expressed as a binding free energy (ΔG) or a docking score. nih.govresearchgate.net A lower (more negative) binding energy generally indicates a more stable and favorable ligand-protein interaction. These predictions are valuable for prioritizing compounds for synthesis and experimental testing.

Alchemical free energy methods are a sophisticated class of computational techniques used to predict ligand binding affinities with high accuracy. nih.gov These methods calculate the free energy change associated with transforming a ligand from a solvated state to a protein-bound state. While computationally intensive, they provide a more rigorous prediction of binding affinity compared to simpler docking scores.

For a set of diverse compounds, including some with structural similarities to indole derivatives, these methods have been used to predict binding affinities, which were then compared with experimental measurements. nih.gov The accuracy of these predictions depends on several factors, including the quality of the force field used to describe the molecular interactions and the conformational sampling of both the ligand and the protein.

Table 1: Illustrative Binding Affinity Predictions for a Set of Compounds

| Compound | Predicted ΔG (kcal/mol) | Experimental ΔG (kcal/mol) |

| Thieno[3,2-b]thiophene | -7.5 | -7.2 |

| 2-Nitrothiophene | -6.8 | -6.5 |

| 4,5,6,7-Tetrahydropyran | -5.2 | -5.0 |

| Thiophene-2-carboxaldoxime (Z) | -7.13 | -6.9 |

This table is illustrative and based on data for related heterocyclic compounds to demonstrate the application of binding affinity prediction methods. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties or structural features (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized analogs. nih.gov

The development of a QSAR model typically involves several steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net

For indole-based structures, QSAR models have been successfully developed to predict their activity as inhibitors of various biological targets. nih.gov For example, a QSAR study on indeno[1,2-b]indole (B1252910) derivatives identified key descriptors like the total hydrophobic van der Waals surface area and the sum of partial charges as being important for their inhibitory activity against casein kinase 2 (CK2). nih.gov Such models provide valuable guidance for designing new derivatives with improved potency.

In Silico Screening for Novel Bioactive Analogs

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method allows researchers to screen millions of compounds in a fraction of the time and cost it would take to test them experimentally.

There are two main types of in silico screening:

Ligand-based virtual screening: This approach uses the knowledge of known active compounds to identify new ones with similar properties.

Structure-based virtual screening: This method utilizes the three-dimensional structure of the target protein to dock and score a library of compounds, identifying those with the best predicted binding affinity and complementarity to the active site.

For indole and its derivatives, in silico screening has been employed to discover novel bioactive compounds. nih.gov For instance, a study reported the use of in silico methods to screen for indole derivatives that could potentially inhibit the spike glycoprotein (B1211001) of SARS-CoV-2. nih.gov This approach led to the identification of a promising hit compound with a favorable docking score. nih.gov Similarly, in silico screening of novel oxy-camalexins, which are structurally related to indole compounds, was performed to assess their potential as drugs or agrochemicals. mdpi.com

The process of in silico screening for novel analogs of this compound would involve:

Defining a virtual library of compounds that are structurally related to the core scaffold.

Utilizing a validated docking protocol or a QSAR model to predict the activity of each compound in the library.

Ranking the compounds based on their predicted activity or binding affinity.

Selecting a subset of the top-ranking compounds for synthesis and experimental validation.

This iterative process of computational design, synthesis, and testing is a cornerstone of modern drug discovery, enabling the rapid identification and optimization of new therapeutic agents.

Applications in Drug Discovery and Development

Lead Compound Identification and Optimization

The 7-methoxy-2,3-dihydro-1H-indole scaffold is a significant starting point for the identification of lead compounds and their subsequent optimization. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better potency, selectivity, or pharmacokinetic parameters.

The indole (B1671886) core is a well-established "privileged scaffold" in medicinal chemistry, and derivatives are frequently screened for new biological activities. Methoxy-substituted indoles, in particular, are of interest as the methoxy (B1213986) group can influence the molecule's interaction with biological targets and improve its metabolic stability. chim.it In the optimization process, the indole nucleus, including the 7-methoxyindoline variant, serves as a template. Medicinal chemists systematically modify the structure—for instance, by adding different substituents at various positions—to enhance its drug-like properties.

Research has shown that modifications on the indole ring system are crucial for therapeutic activity. For example, in the development of anti-trypanosomal agents, indole-2-carboxamides featuring a methoxy group on the indole core were synthesized and showed good potency against Trypanosoma cruzi. This demonstrates how the methoxy-indole structure can be a key element in a lead optimization campaign.

Furthermore, the development of potent enzyme inhibitors often involves the indole scaffold. In one notable example, an extensive optimization program based on an indole core led to the identification of a highly potent and selective inhibitor of the histone methyltransferase EZH2, which entered phase I clinical trials for B-cell lymphomas. While the final molecule was complex, the process highlights the central role of the indole scaffold in iterative optimization cycles to achieve a clinical candidate.

Development of Novel Therapeutic Agents

The indole framework is integral to the development of new drugs across various disease areas, and this compound contributes to this field as a precursor and structural motif. chemimpex.com Its derivatives have been investigated for a range of therapeutic applications, including oncology, infectious diseases, and neurology. chemimpex.comchim.it

Table 1: Therapeutic Areas for Methoxy-Indole Derivatives

| Therapeutic Area | Target/Application | Finding |

|---|---|---|

| Oncology | Cancer Therapies | The indole framework is significant in synthesizing novel drug candidates for cancer. chemimpex.com The related compound 7-Methoxy-1H-indole has been shown to inhibit tumor cell growth. biosynth.com |

| Neurological Disorders | Antidepressants, Neuroprotection | This compound is studied for its potential antidepressant properties and as an intermediate for drugs targeting neurological disorders. chemimpex.com |

| Inflammatory Conditions | Anti-inflammatory Agents | Researchers have noted the potential to formulate compounds with anti-inflammatory and analgesic properties from this scaffold. chemimpex.com The related 7-Methoxy-1H-indole exhibits anti-inflammatory activity. biosynth.com |

| Infectious Diseases | Antibacterial, Anti-HIV | Methoxy-activated indoles have been used to create compounds that inhibit transcription in bacteria and have shown anti-HIV activity. chim.itopenmedicinalchemistryjournal.com |

In cancer research, the indoleamine 2,3-dioxygenase (IDO) enzyme, which is involved in tryptophan metabolism, has emerged as a key therapeutic target. chim.it The structural similarity of indole derivatives allows them to act as inhibitors in this pathway. The related compound 7-Methoxy-1H-indole has been shown to inhibit tumor cell growth and interfere with DNA replication. biosynth.com

The versatility of the methoxy-indole scaffold is also evident in its application against infectious diseases. Methoxy-substituted indole derivatives have been synthesized and evaluated for their ability to inhibit bacterial growth by targeting transcription initiation. chim.it Furthermore, various substituted indole derivatives have been identified with anti-HIV properties. openmedicinalchemistryjournal.com

Intermediate in Pharmaceutical Synthesis

One of the most significant roles of this compound is as a key synthetic intermediate in the preparation of more complex, biologically active molecules. chemimpex.com Its structure provides a ready-made bicyclic core that can be elaborated through various chemical reactions. The nitrogen atom and the aromatic ring can be functionalized to build diverse molecular architectures.

It serves as a precursor in the synthesis of various alkaloids and other natural products. chemimpex.com For instance, the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, a class of compounds with potential biological activities, can utilize methoxy-dihydroindole derivatives as starting materials. The synthesis involves intramolecular cyclization, demonstrating how the dihydroindole framework facilitates the construction of more complex fused heterocyclic systems.

The compound is also a building block for pharmaceuticals targeting neurological disorders. chemimpex.com For example, a published procedure details the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, a key intermediate for novel cannabinoid ligands, starting from 7-methoxy-2-methylindole. researchgate.net Similarly, the reduction of ethyl-7-methoxy-1H-indole-2-carboxylate is used to produce (7-Methoxy-1H-indol-2-yl)methanol, another versatile intermediate for further chemical elaboration. chemicalbook.com

Design of Prodrugs and Delivery Systems

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is often used to improve a drug's physicochemical or pharmacokinetic properties, such as solubility, permeability, or targeted delivery. mdpi.com

The chemical structure of this compound contains a secondary amine (N-H) group within the indoline (B122111) ring. This functional group is a common handle for prodrug design. mdpi.com It can be chemically modified by attaching a "promoiety," which is designed to be cleaved off in vivo by enzymatic or chemical means, releasing the active parent drug. For example, acylation or carbamoylation of the indole nitrogen can create ester or carbamate (B1207046) prodrugs, which can alter the molecule's lipophilicity and potentially enhance its ability to cross cell membranes. nih.gov

The goal of such a strategy could be to improve oral bioavailability or to achieve targeted release of the active agent in specific tissues or organs where the necessary activating enzymes are present. mdpi.comnih.gov While specific prodrugs derived directly from this compound are not extensively documented in the literature, its scaffold possesses the necessary chemical features for the application of these well-established prodrug design principles.

Applications in Agrochemicals and Materials Science

The indole nucleus is not only important in pharmaceuticals but also has applications in other areas of chemistry, including agrochemicals and materials science. chemimpex.comopenmedicinalchemistryjournal.com The unique electronic and structural properties of this compound suggest its potential utility in these fields. chemimpex.com

In agrochemicals, indole derivatives, such as indole-3-acetic acid, are well-known plant hormones (auxins). The development of synthetic indole compounds can lead to new plant growth regulators or pesticides.

In materials science, indole-containing polymers have been explored for their electronic and optical properties, making them candidates for use in organic electronics such as organic light-emitting diodes (OLEDs) or sensors. The methoxy group on the this compound can tune these electronic properties.

However, while chemical catalogs note the potential for diverse applications in these sectors, specific, detailed research studies or commercial applications of this compound in agrochemicals and materials science are not widely reported in the reviewed scientific literature. chemimpex.com

Future Research Directions and Challenges

Exploration of Undiscovered Biological Activities

The 7-methoxy-2,3-dihydro-1H-indole core is a privileged structure in medicinal chemistry, yet its full biological activity spectrum remains to be charted. Current research has primarily focused on its role as an intermediate. chemimpex.com However, related indole (B1671886) compounds have demonstrated a wide array of effects, suggesting promising, yet undiscovered, avenues for this specific dihydroindole.

Future research should systematically screen this compound and its novel derivatives against a broader range of biological targets. Based on the activities of similar methoxyindole structures, promising areas for exploration include:

Antiviral Properties : Related indole compounds have shown efficacy against viruses like Influenza A, hinting at the potential for developing new antiviral agents. nih.gov

Neurological Activity : The indole framework is central to drugs targeting neurological disorders. aacrjournals.orgchemimpex.com Beyond its known interaction with melatonin (B1676174) receptors, derivatives could be explored for activity on other central nervous system targets, potentially leading to new treatments for depression or other neurological conditions. nih.govchemimpex.com

Modulation of the Aryl Hydrocarbon Receptor (AhR) : Methoxyindoles have been identified as potent agonists and antagonists of the human AhR, a ligand-activated transcription factor involved in regulating xenobiotic metabolizing enzymes and various physiological functions. nih.gov A deeper investigation into how the 2,3-dihydro modification affects AhR interaction could unveil novel immunomodulatory or therapeutic agents.

Anti-inflammatory and Analgesic Effects : The potential for derivatives to possess anti-inflammatory and analgesic properties has been noted and warrants more detailed investigation to identify lead compounds for pain and inflammation management. aacrjournals.orgchemimpex.com

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of this compound and its derivatives is crucial for enabling further research. While established methods like the catalytic hydrogenation of 7-methoxyindole (B1360046) or the alkylation of indoline (B122111) precursors exist, there is a significant need for more efficient, cost-effective, and environmentally benign synthetic strategies. nih.govrsc.org

Future efforts should focus on:

Green Chemistry Approaches : Developing syntheses that reduce or eliminate the use of hazardous reagents and solvents. A notable advancement is the use of visible-light-driven photocatalysis for annulation reactions, which offers excellent functional group tolerance under mild conditions. acs.org Exploring such methodologies for the core synthesis of this compound could represent a significant step forward.

Domino and One-Pot Reactions : Designing reaction cascades where multiple bonds are formed in a single operation without isolating intermediates can dramatically increase efficiency. Catalyst-free domino reactions have been successfully used to construct related 6,7-dihydro-indole derivatives and could be adapted for this scaffold. adcreview.com

Palladium-Catalyzed Methodologies : Modern palladium-catalyzed annulation and cyclization reactions offer robust and versatile routes to indole structures. Optimizing these methods for large-scale, sustainable production is a key challenge.

Flow Chemistry : Implementing continuous flow processes could offer better control over reaction parameters, improve safety, and facilitate scaling up the production of key intermediates and final compounds.

Advanced Mechanistic Studies at the Cellular and Subcellular Levels

A fundamental challenge lies in moving beyond identifying biological activity to understanding precisely how these molecules function at a molecular level. Preliminary studies on related compounds point to several mechanisms, including DNA interaction and receptor modulation. nih.gov For instance, the methoxy (B1213986) group is known to influence DNA binding affinity, and some derivatives are believed to exert their effects by binding to the N7 atom of adenine (B156593), thereby inhibiting DNA polymerase. nih.govmdpi.com

To advance our understanding, future research must employ sophisticated techniques to:

Elucidate Drug-Target Interactions : Utilize biophysical methods like X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of derivatives bound to their protein targets (e.g., kinases, receptors). This would clarify the specific interactions that drive affinity and selectivity.

Map Intracellular Pathways : Employ advanced cell imaging techniques and chemical biology probes to track the subcellular localization of these compounds and identify their downstream signaling effects. Studies on related methoxyindoles have successfully used immunohistochemistry to visualize intracellular receptor distribution. nih.gov

Define Pharmacophore Models : Develop and refine computational models that define the key structural features required for activity at specific targets, such as the detailed pharmacophore models created for indole derivatives binding to the benzodiazepine (B76468) receptor. nih.gov This will guide the rational design of more potent and selective analogues.

Uncover DNA Alkylation Specificity : For derivatives that act as DNA alkylating agents, such as analogues of the natural product duocarmycin, it is crucial to map their sequence selectivity in the DNA minor groove. nih.govmdpi.com This knowledge is vital for designing anticancer agents with improved efficacy and reduced off-target toxicity.

Clinical Translation Potential of this compound Derivatives

The ultimate goal of medicinal chemistry research is the translation of promising compounds into clinical therapies. Derivatives of the indole scaffold have already yielded potent anticancer agents. For example, 2,3-dihydroindole derivatives have shown significant cytotoxicity against lung and breast cancer cell lines, with IC50 values in the low micromolar range. nih.gov The journey from a promising laboratory finding to a clinically approved drug is, however, fraught with challenges.

Key areas of focus for facilitating clinical translation include:

Preclinical Development : Promising derivatives must undergo rigorous preclinical evaluation, including comprehensive studies on their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Targeted Delivery Systems : For potent cytotoxic derivatives, developing targeted delivery mechanisms is essential to maximize efficacy while minimizing systemic side effects. A promising strategy is the creation of antibody-drug conjugates (ADCs), which use monoclonal antibodies to deliver highly potent agents like duocarmycin analogues directly to tumor cells. nih.govresearchgate.net

Biomarker Identification : Identifying patient populations most likely to respond to a particular drug is critical for successful clinical trials. This involves discovering biomarkers that correlate with the drug's mechanism of action and clinical efficacy.

Combination Therapies : Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents or immunotherapies could enhance treatment efficacy and overcome resistance. nih.gov

Addressing Drug Resistance and Selectivity Challenges

A major obstacle in cancer therapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. nih.govacs.org Furthermore, achieving selectivity for cancer cells over healthy cells is a persistent challenge in drug design. The indole scaffold offers potential solutions to both problems.

Future research directions should include:

Overcoming Multidrug Resistance : Some indole derivatives have been shown to reverse MDR by inhibiting the function of efflux pumps like P-glycoprotein, which actively remove chemotherapeutic agents from cancer cells. nih.govaacrjournals.orgnih.gov A key research goal is to design derivatives of this compound that act as potent MDR modulators or that are themselves unaffected by these resistance mechanisms. adcreview.com Duocarmycin analogues, for instance, have demonstrated efficacy against MDR tumor cells. adcreview.com

Developing Multi-Target Inhibitors : Since cancer often involves multiple deregulated signaling pathways, compounds that can inhibit several key targets simultaneously may be more effective and less prone to resistance. rsc.org The indole scaffold is well-suited for the design of multi-target kinase inhibitors, for example, agents that dually inhibit EGFR and VEGFR. nih.gov